Metanephrine Metanephrine Metanephrine is a catecholamine.
Metanephrine is a product of the O-methylation of epinephrine by catechol O-methyltransferase, which has no physiologic activity. Increased levels of free metanephrine in patient blood plasma samples may be a diagnostic indicator for pheochromocytoma.
Product of epinephrine O-methylation. It is a commonly occurring, pharmacologically and physiologically inactive metabolite of epinephrine.
Brand Name: Vulcanchem
CAS No.: 5001-33-2
VCID: VC21342117
InChI: InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3
SMILES: CNCC(C1=CC(=C(C=C1)O)OC)O
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

Metanephrine

CAS No.: 5001-33-2

Cat. No.: VC21342117

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Metanephrine - 5001-33-2

CAS No. 5001-33-2
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name 4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol
Standard InChI InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3
Standard InChI Key JWJCTZKFYGDABJ-UHFFFAOYSA-N
SMILES CNCC(C1=CC(=C(C=C1)O)OC)O
Canonical SMILES CNCC(C1=CC(=C(C=C1)O)OC)O
Appearance Solid powder

Chemical Structure and Biochemical Pathways

Chemical Composition and Properties

Metanephrine is classified as an organic compound within the methoxyphenol family. Its chemical formula is C10H15NO3C_{10}H_{15}NO_3, with a molecular weight of 197.23 g/mol . The structure consists of a benzene ring substituted with hydroxyl (-OH), methoxy (-OCH3), and methylamino (-NHCH3) groups, conferring specific physicochemical properties that influence its biological activity. The IUPAC name for metanephrine is 4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol .

The compound is pharmacologically inactive under normal conditions, serving primarily as a metabolic byproduct of epinephrine degradation. The enzymatic conversion involves catechol-O-methyltransferase (COMT), which methylates the hydroxyl group on the catechol ring of epinephrine . This process occurs predominantly in adrenal chromaffin cells, where catecholamines are stored and metabolized.

Biochemical Pathways

Metanephrine is synthesized in the adrenal medulla during the breakdown of epinephrine. Catechol-O-methyltransferase catalyzes this reaction by transferring a methyl group from S-adenosylmethionine to the hydroxyl group on the catechol moiety. This transformation reduces the molecule's reactivity, rendering it physiologically inactive .

Approximately 93% of circulating metanephrine originates from catecholamines metabolized within adrenal chromaffin cells . The remaining fraction is derived from peripheral tissues, including the liver and kidneys. Metanephrine is eventually excreted in urine after conjugation with sulfate or glucuronic acid, highlighting its role in systemic detoxification.

Clinical Relevance

Role in Adrenal Function

Metanephrine serves as an indirect marker of adrenal activity due to its derivation from epinephrine metabolism . Elevated levels often indicate increased catecholamine production, which may result from physiological stress or pathological conditions such as pheochromocytoma—a rare tumor of the adrenal medulla.

The adrenal glands play a critical role in maintaining homeostasis by secreting hormones that regulate cardiovascular function, metabolism, and stress responses. Metanephrine levels reflect the dynamic balance between catecholamine synthesis, storage, release, and degradation.

Diagnostic Utility

The measurement of plasma free metanephrines is considered one of the most reliable methods for diagnosing pheochromocytoma . This tumor produces excessive amounts of catecholamines, leading to elevated concentrations of their metabolites in blood and urine.

Studies have demonstrated that plasma metanephrine levels are superior to direct measurements of epinephrine for detecting adrenal tumors . For instance, patients with multiple endocrine neoplasia type 2 (MEN 2) or neurofibromatosis type 1 (NF1) exhibit pronounced increases in plasma metanephrine concentrations compared to those with von Hippel-Lindau (VHL) syndrome or succinate dehydrogenase (SDH) mutations . This distinction underscores the diagnostic specificity of metanephrine.

Diagnostic Methodologies

Plasma Metanephrines

Plasma free metanephrines are measured using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) . This method offers high sensitivity and specificity by isolating individual metabolites based on their molecular characteristics.

Reference intervals for plasma metanephrines vary depending on age, gender, and health status. Typical values range from 0.06–0.31 nmol/L for free metanephrine and 0.10–0.61 nmol/L for free normetanephrine . These thresholds help differentiate between normal physiological variations and pathological elevations.

Urinary Metanephrines

Urinary metanephrines provide an alternative diagnostic approach by measuring metabolite excretion over a 24-hour period . This test accounts for fluctuations in hormone levels throughout the day, offering a more comprehensive assessment.

Normal urinary outputs range from 0.22–1.32 μmol/24 hr for deconjugated metanephrine and 0.70–2.64 μmol/24 hr for deconjugated normetanephrine . Levels exceeding these limits suggest increased catecholamine production associated with adrenal tumors or other disorders.

Combined Biomarker Analysis

Combining plasma and urinary measurements enhances diagnostic accuracy by leveraging complementary data sets . For example, discriminant analysis using plasma metanephrines alone correctly classifies patients into distinct groups with an accuracy rate of up to 97% .

Table: Diagnostic Accuracy Based on Biomarker Combinations

Test CombinationMEN 2 & NF1 vs VHL & SDHVHL vs SDH
Plasma O-methylated metabolites (MN & NMN)99%59%
Urinary MetanephrinesHighModerate

Pathophysiological Implications

Pheochromocytoma

Pheochromocytoma is characterized by excessive secretion of catecholamines due to tumor growth in the adrenal medulla . Symptoms include hypertension, palpitations, headaches, sweating, and tremors—collectively known as "catecholamine crisis" .

Elevated plasma or urinary metanephrines serve as hallmark indicators of this condition . Levels exceeding twice the upper reference limit strongly suggest tumor presence .

Paraganglioma

Paragangliomas are similar to pheochromocytomas but occur outside the adrenal glands . These tumors also produce excess catecholamines, leading to elevated metanephrine levels in blood or urine.

Differentiating between pheochromocytoma and paraganglioma requires imaging studies such as computed tomography (CT) or magnetic resonance imaging (MRI), alongside biochemical tests .

Advances in analytical techniques have refined our ability to quantify metanephrines accurately, enhancing diagnostic precision for complex endocrine disorders. Future research should focus on expanding reference intervals across diverse populations and exploring novel applications in personalized medicine.

This comprehensive analysis underscores the multifaceted nature of metanephrine while providing authoritative insights into its biochemical properties, clinical relevance, and diagnostic utility—solidifying its status as an indispensable tool in modern medicine.

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